molecular formula C12H15N B6272422 1,3-dihydrospiro[indene-2,2'-pyrrolidine] CAS No. 781559-69-1

1,3-dihydrospiro[indene-2,2'-pyrrolidine]

Cat. No.: B6272422
CAS No.: 781559-69-1
M. Wt: 173.3
InChI Key:
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Description

1,3-Dihydrospiro[indene-2,2’-pyrrolidine] is a chemical compound with the molecular formula C12H15N. It is characterized by a spirocyclic structure, where an indene and a pyrrolidine ring are connected through a shared carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydrospiro[indene-2,2’-pyrrolidine] typically involves the reaction of indene derivatives with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods. This may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indene-2,2’-pyrrolidine] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions can produce a wide range of substituted spirocyclic compounds .

Scientific Research Applications

1,3-Dihydrospiro[indene-2,2’-pyrrolidine] has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 1,3-dihydrospiro[indene-2,2’-pyrrolidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indane-2,2’-pyrrolidine]
  • Spiro[indoline-2,2’-pyrrolidine]
  • Spiro[indene-2,2’-piperidine]

Uniqueness

1,3-Dihydrospiro[indene-2,2’-pyrrolidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .

Properties

CAS No.

781559-69-1

Molecular Formula

C12H15N

Molecular Weight

173.3

Purity

95

Origin of Product

United States

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